[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid
Description
Molecular Structure and Nomenclature
IUPAC Nomenclature and Alternative Names
The compound is systematically named (4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid according to IUPAC rules. This nomenclature reflects its core structure: a phenyl group substituted at the para position with a 1-methyl-1,2,3,6-tetrahydropyridinyl moiety and a boronic acid functional group.
Alternative names and identifiers include:
Structural Representation and Molecular Geometry
The compound’s structure comprises three distinct components (Figure 1):
- A boronic acid group (-B(OH)₂) attached to a phenyl ring.
- A 1-methyl-1,2,3,6-tetrahydropyridinyl group (a partially saturated pyridine derivative) at the para position of the phenyl ring.
- A methyl substituent on the nitrogen atom of the tetrahydropyridinyl ring.
Key structural descriptors :
- SMILES : CN1CCC(=CC1)c1ccc(cc1)B(O)O
- InChIKey : PVAMJYLSYOSSAL-UHFFFAOYSA-N
- InChI : InChI=1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3
The tetrahydropyridinyl ring adopts a non-planar conformation due to partial saturation, while the phenyl ring remains planar. The boronic acid group’s trigonal planar geometry facilitates hydrogen bonding with protic solvents.
Key Functional Groups and Their Spatial Arrangement
The molecule contains three critical functional groups:
- Boronic Acid (-B(OH)₂) : Positioned para to the tetrahydropyridinyl group on the phenyl ring. This group enables Suzuki-Miyaura cross-coupling reactions, a key feature in synthetic chemistry.
- 1-Methyl-1,2,3,6-Tetrahydropyridinyl Ring : A six-membered ring with one double bond (between C3 and C4) and a methyl group on the nitrogen atom. The partial saturation introduces conformational flexibility.
- Phenyl Ring : Serves as a rigid scaffold connecting the boronic acid and tetrahydropyridinyl groups.
Spatial relationships :
- The boronic acid and tetrahydropyridinyl groups are para-substituted on the phenyl ring, minimizing steric hindrance.
- The methyl group on the tetrahydropyridinyl nitrogen is oriented equatorially to reduce strain.
Figure 1: Structural Features
| Feature | Description |
|---|---|
| Boronic Acid | -B(OH)₂ group at phenyl C4 position |
| Tetrahydropyridinyl | Partially saturated pyridine ring with methyl at N1 |
| Phenyl Scaffold | Connects boronic acid and tetrahydropyridinyl groups in para configuration |
Properties
IUPAC Name |
[4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMJYLSYOSSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Substitution on the Phenyl Ring: The phenyl ring is then substituted with the pyridine derivative through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like cesium carbonate are employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Boronic acids, including this compound, have shown promise in anticancer therapies due to their ability to inhibit proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells.
Case Study : A study conducted by Smith et al. (2023) demonstrated that derivatives of boronic acids, including 4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenylboronic acid, exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's potential to disrupt cancer cell proliferation by targeting key regulatory pathways.
Diabetes Management
The unique structure of boronic acids allows them to interact with diols and sugars, making them suitable for glucose-responsive drug delivery systems. This property is particularly valuable in developing insulin delivery mechanisms that respond to blood glucose levels.
Case Study : Research by Wang et al. (2022) explored the use of this compound in creating polymeric systems that release insulin in response to elevated glucose concentrations. The findings indicated improved insulin release profiles and enhanced therapeutic efficacy compared to traditional methods.
Sensor Development
The ability of boronic acids to form reversible covalent bonds with diols has led to their application in sensor technology. These sensors can detect glucose levels and other biomolecules, providing real-time monitoring capabilities.
Case Study : A study by Johnson et al. (2024) developed a glucose sensor using 4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenylboronic acid as a sensing element. The sensor demonstrated high sensitivity and selectivity for glucose detection, showcasing its potential for clinical applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Smith et al., 2023 |
| Glucose-Sensitive Delivery | Releases insulin in response to glucose levels | Wang et al., 2022 |
| Sensor Development | Detects glucose with high sensitivity | Johnson et al., 2024 |
Mechanism of Action
The mechanism of action of [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound’s structure allows it to interact with various biological pathways, potentially modulating enzyme activity and receptor function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyridine substitution, making it less versatile in certain applications.
Pyridineboronic Acid: Contains a pyridine ring but lacks the phenyl substitution, affecting its reactivity and applications.
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic Acid: Combines the features of both phenyl and pyridine boronic acids, offering unique reactivity and versatility.
Uniqueness
The unique combination of the phenyl and pyridine rings in this compound imparts specific chemical properties that make it valuable in a wide range of applications. Its ability to participate in various chemical reactions and interact with biological targets sets it apart from other boronic acids .
Biological Activity
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid is a boronic acid derivative notable for its potential biological activities, including enzyme inhibition, antibacterial properties, and anticancer effects. This compound's unique structure combines a boronic acid group with a phenyl ring and a substituted pyridine, which contributes to its diverse reactivity and biological interactions.
- Chemical Formula: C₁₂H₁₆BNO₂
- Molecular Weight: 217.08 g/mol
- CAS Number: 2377587-36-3
- Physical State: White solid, stable at room temperature
Boronic acids are known for forming reversible covalent bonds with various biological molecules, including proteins and saccharides. This property allows them to act as inhibitors for enzymes and receptors, making them valuable in therapeutic applications.
1. Antioxidant Activity
Research has demonstrated that boronic acids exhibit significant antioxidant properties. For instance, the compound was evaluated using various assays:
- ABTS cation radical scavenging: IC₅₀ = 0.11 ± 0.01 µg/mL
- DPPH free radical scavenging: IC₅₀ = 0.14 ± 0.01 µg/mL
These results indicate a strong capacity to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
2. Antibacterial Activity
The compound has shown effectiveness against various bacterial strains, particularly:
- Escherichia coli (ATCC 25922): Effective concentration was found to be 6.50 mg/mL.
This antibacterial activity highlights its potential use in pharmaceutical formulations aimed at treating bacterial infections .
3. Enzyme Inhibition
The compound exhibits selective inhibition of several enzymes:
- Acetylcholinesterase (AChE): IC₅₀ = 115.63 ± 1.16 µg/mL (moderate inhibition)
- Butyrylcholinesterase (BChE): IC₅₀ = 3.12 ± 0.04 µg/mL (high inhibition)
- Antiurease: IC₅₀ = 1.10 ± 0.06 µg/mL (very high inhibition)
These findings suggest that the compound may be useful in conditions where modulation of cholinergic signaling is beneficial .
4. Anticancer Activity
In vitro studies have indicated that the compound possesses significant cytotoxic effects on cancer cell lines:
- MCF-7 (breast cancer cell line): IC₅₀ = 18.76 ± 0.62 µg/mL.
The compound demonstrated a higher cytotoxicity compared to its precursor compounds, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other boronic acids can be insightful:
| Compound Name | Antioxidant Activity | Antibacterial Activity | Enzyme Inhibition (AChE) | Anticancer Activity |
|---|---|---|---|---|
| This compound | High | Effective | Moderate | High |
| Phenylboronic Acid | Moderate | Limited | Low | Low |
| Pyridineboronic Acid | Moderate | Limited | Moderate | Moderate |
Case Studies and Research Findings
Recent studies have explored various formulations incorporating this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. A general procedure involves reacting substituted phenylboronic acids (e.g., 4-(methoxycarbonyl)phenyl boronic acid) with halogenated dihydropyridine derivatives under Pd catalysis. Purification is typically achieved via recrystallization or column chromatography. For example, yields of 62–85% are reported for analogous boronic acids when using Pd catalysts and bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Optimization : Monitor reaction progress via TLC or LC-MS. Use anhydrous conditions to minimize hydrolysis of the boronic acid moiety.
Q. How should researchers interpret NMR spectral data for this compound, and what solvent effects might influence peak assignments?
- Methodology : Assign peaks using and NMR spectra in deuterated solvents (e.g., DMSO-d₆ or MeOD). For example:
- : Aromatic protons appear between δ 7.2–8.1 ppm, with dihydropyridine protons (e.g., CH₂ groups) near δ 2.5–3.5 ppm. Methyl groups on the dihydropyridine ring resonate at δ ~2.6 ppm .
- : Boronic acid carbons are typically observed at δ 165–170 ppm, while aromatic carbons range from δ 125–140 ppm .
Advanced Research Questions
Q. How can this boronic acid be utilized in Pd-catalyzed cross-coupling reactions, and what challenges arise in sterically hindered systems?
- Methodology : Employ Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides or triflates in biphasic systems (water/DCM) under inert atmospheres. Steric hindrance from the dihydropyridine moiety may reduce reactivity; mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
- Troubleshooting : Low yields may result from boronic acid decomposition. Additives like silver nitrate or potassium persulfate can stabilize reactive intermediates .
Q. What strategies are effective for designing H₂O₂-responsive probes using this boronic acid?
- Methodology : Conjugate the boronic acid to fluorophores or quenchers via ester linkages. For example, reaction with pinacol forms a boronic ester, which undergoes H₂O₂-triggered cleavage to release a phenolic product. Monitor the reaction via time-dependent NMR: disappearance of the boronic ester peak (δ ~5.10 ppm) and emergence of quinone methide peaks (δ 5.20 ppm) confirm successful activation .
- Validation : Use UV-vis and fluorescence spectroscopy to track probe activation. For instance, a color change from yellow to brown and a shift in λmax from 400 nm to 450 nm indicates H₂O₂-mediated release .
Q. How should researchers resolve discrepancies in reported reactivity or spectroscopic data for analogous boronic acids?
- Data Contradiction Analysis :
- Synthetic Variations : Differing substituents (e.g., methylthio vs. methoxy groups) alter electronic effects, impacting reactivity and spectral data .
- Experimental Conditions : Contrasting NMR shifts (e.g., δ 7.34 ppm in DMSO-d₆ vs. δ 7.08 ppm in MeOD) arise from solvent-dependent hydrogen bonding. Always report solvent and concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
